molecular formula C22H18Cl2N2O4 B4761498 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide

3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide

Cat. No. B4761498
M. Wt: 445.3 g/mol
InChI Key: OFUCERAHVANDGC-UHFFFAOYSA-N
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Description

3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide is not fully understood. It is believed to work by stimulating the production of cytokines, which are proteins that play a role in the immune response. 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide has been shown to activate the immune system and promote the destruction of cancer cells.
Biochemical and Physiological Effects:
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, particularly tumor necrosis factor-alpha (TNF-alpha). TNF-alpha is a cytokine that plays a role in the immune response and has been shown to have anti-tumor activity. 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide has also been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs to cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines. Another advantage is that it has been shown to enhance the effectiveness of radiation therapy in certain types of cancer. However, there are also limitations to using 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide in lab experiments. 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide is not effective in all types of cancer, and its mechanism of action is not fully understood.

Future Directions

For research include further studying its mechanism of action, its effectiveness in combination with other cancer treatments, and conducting clinical trials to determine its safety and effectiveness in humans.

Scientific Research Applications

3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide has also been shown to enhance the effectiveness of radiation therapy in certain types of cancer.

properties

IUPAC Name

3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O4/c1-29-16-8-6-13(7-9-16)21(27)26-20-18(10-14(23)11-19(20)24)22(28)25-15-4-3-5-17(12-15)30-2/h3-12H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUCERAHVANDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(3-methoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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